molecular formula C14H12ClN3 B8562458 3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole

3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole

Cat. No.: B8562458
M. Wt: 257.72 g/mol
InChI Key: JFXRZYAYRJDHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole is an organic compound that features both an indole and a pyrimidine ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole typically involves the coupling of an indole derivative with a pyrimidine derivative. One common method involves the reaction of 1-methylindole with 2-chloro-5-methylpyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide, with a base like potassium carbonate to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The indole ring can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation or reduction reactions can modify the indole ring to produce different functionalized indoles.

Scientific Research Applications

3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for various research purposes.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include kinases, which are enzymes involved in cell signaling and regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chloro-5-methylpyrimidin-4-yl)-1H-indole: Lacks the methyl group on the indole nitrogen.

    3-(2-chloro-5-methylpyrimidin-4-yl)-1-ethyl-1H-indole: Has an ethyl group instead of a methyl group on the indole nitrogen.

    3-(2-chloro-5-methylpyrimidin-4-yl)-1-benzyl-1H-indole: Contains a benzyl group on the indole nitrogen.

Uniqueness

The presence of the methyl group on the indole nitrogen in 3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C14H12ClN3

Molecular Weight

257.72 g/mol

IUPAC Name

3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole

InChI

InChI=1S/C14H12ClN3/c1-9-7-16-14(15)17-13(9)11-8-18(2)12-6-4-3-5-10(11)12/h3-8H,1-2H3

InChI Key

JFXRZYAYRJDHPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)Cl

Origin of Product

United States

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